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Compound of Interest

Compound Name: Propyl hexanoate

Cat. No.: B1201940 Get Quote

An in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data of propyl hexanoate, complete with experimental protocols and data

interpretation pathways.

This technical guide provides a comprehensive overview of the key spectroscopic data for

propyl hexanoate (C9H18O2), a common ester found in various natural products and used as

a flavoring and fragrance agent. This document is intended for researchers, scientists, and

professionals in drug development and analytical chemistry who utilize spectroscopic

techniques for molecular characterization.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for propyl hexanoate,

providing a clear and concise reference for its characteristic spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of propyl hexanoate exhibits distinct signals corresponding to the

different proton environments in the molecule. The chemical shifts (δ) are reported in parts per

million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz

(Hz).
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Proton

Assignment

Chemical Shift

(ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-a ~0.90 Triplet ~7.0 3H

H-b ~1.31 Multiplet 4H

H-c ~1.60 Quintet ~7.5 2H

H-d ~2.25 Triplet ~7.5 2H

H-e ~4.00 Triplet ~6.7 2H

H-f ~1.64 Sextet ~7.0 2H

H-g ~0.93 Triplet ~7.4 3H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the spectrometer's field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of propyl hexanoate.

The chemical shifts (δ) are reported in parts per million (ppm).
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Carbon Assignment Chemical Shift (ppm)

C-1 ~14.0

C-2 ~22.4

C-3 ~31.4

C-4 ~24.8

C-5 ~34.4

C-6 (C=O) ~173.8

C-1' ~65.9

C-2' ~22.0

C-3' ~10.5

Infrared (IR) Spectroscopy
The IR spectrum of propyl hexanoate displays characteristic absorption bands that

correspond to the vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~2960-2870 C-H stretch (alkane) Strong

~1740 C=O stretch (ester) Strong, Sharp

~1465 C-H bend (alkane) Medium

~1380 C-H bend (alkane) Medium

~1170 C-O stretch (ester) Strong

Mass Spectrometry (MS)
The mass spectrum of propyl hexanoate, typically obtained by electron ionization (EI), shows

the molecular ion peak and several characteristic fragment ions.
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m/z Relative Intensity (%) Fragment Ion

158 Low [M]⁺ (Molecular Ion)

117 High
[M - C3H5O]⁺ or

[CH3(CH2)4CO]⁺

99 High [M - OC3H7]⁺

71 High [C4H7O]⁺

43 Base Peak [C3H7]⁺

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy

A sample of propyl hexanoate (typically 5-25 mg) is dissolved in a deuterated solvent (e.g.,

chloroform-d, CDCl₃, approximately 0.6-0.7 mL) in a 5 mm NMR tube.[1][2] A small amount of a

reference standard, such as tetramethylsilane (TMS), is added to the solvent to provide a

chemical shift reference at 0 ppm. The NMR tube is then placed in the spectrometer. The ¹H

NMR spectrum is acquired at a specific frequency (e.g., 300 or 500 MHz) using a standard

pulse sequence.[3] Data processing involves Fourier transformation of the free induction decay

(FID), phase correction, and baseline correction to obtain the final spectrum.

2.1.2. ¹³C NMR Spectroscopy

For ¹³C NMR, a more concentrated sample (typically 50-100 mg) is prepared in a similar

manner to the ¹H NMR sample.[1][2] The spectrum is acquired on a high-field NMR

spectrometer. Proton decoupling is commonly employed to simplify the spectrum by removing

the carbon-proton couplings, resulting in a single peak for each unique carbon atom. Due to the

low natural abundance of the ¹³C isotope, a larger number of scans are typically required to

achieve a good signal-to-noise ratio.
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Infrared (IR) Spectroscopy
For a liquid sample like propyl hexanoate, the IR spectrum is often recorded using the neat

liquid (without a solvent). A drop of the sample is placed between two salt plates (e.g., NaCl or

KBr), which are transparent to infrared radiation. The plates are then mounted in the sample

holder of an FTIR spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory

can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background

spectrum of the empty salt plates or the clean ATR crystal is recorded first and automatically

subtracted from the sample spectrum. The spectrum is typically recorded over the range of

4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are commonly obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS). A dilute solution of propyl hexanoate in a volatile organic solvent (e.g.,

hexane or dichloromethane) is injected into the GC. The GC separates the components of the

sample, and the propyl hexanoate is then introduced into the ion source of the mass

spectrometer. In the ion source, the molecules are bombarded with high-energy electrons

(typically 70 eV), causing them to ionize and fragment. The resulting positively charged ions

are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass

analyzer. A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Interpretation
The following diagrams, generated using the DOT language, illustrate key logical relationships

and pathways in the spectroscopic analysis of propyl hexanoate.

Propyl Hexanoate
[C9H18O2]⁺˙

m/z = 158

[M - C3H5O]⁺
m/z = 117

- C3H5O˙

[M - OC3H7]⁺
m/z = 99

- ˙OC3H7

[C3H7]⁺
m/z = 43

- C6H11O2˙

[C4H7O]⁺
m/z = 71

- C2H4
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Click to download full resolution via product page

Caption: Mass Spectral Fragmentation Pathway of Propyl Hexanoate.
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Caption: General Workflow for Spectroscopic Analysis of Propyl Hexanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Propyl Hexanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201940#spectroscopic-data-of-propyl-hexanoate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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